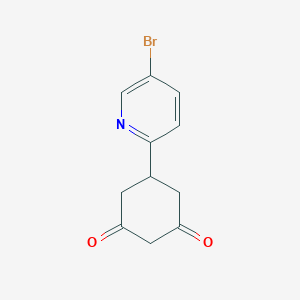

5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-(5-bromopyridin-2-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-1-2-11(13-6-8)7-3-9(14)5-10(15)4-7/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFQUSSUGJYGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione is a heterocyclic compound that belongs to the class of cyclohexane-1,3-diones. Its structure features a brominated pyridine moiety attached to a cyclohexane core, which enhances its potential for biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of certain enzymes or receptors, impacting various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular interactions and pathways involved in its action.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human cervical carcinoma (HeLa) and leukemia (CEM) cell lines, with IC50 values indicating effective concentrations for reducing cell viability.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity due to the presence of the pyridine ring and diketone functionalities. Similar compounds have been evaluated for their efficacy against bacterial strains.

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with related compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 5-(6-Bromopyridin-2-yl)cyclohexane-1,3-dione | Brominated pyridine attached to cyclohexane | Presence of bromine enhances reactivity | Anticancer and antimicrobial |

| 5-(Chloropyridin-2-yl)cyclohexane-1,3-dione | Chlorine instead of bromine | Potentially different biological profile | Varies based on halogen substitution |

| 5-(Pyridin-2-yl)cyclohexane-1,3-dione | No halogen substitution | May exhibit reduced reactivity | Lower biological activity compared to brominated analogs |

Case Studies

Several studies have investigated the biological activity of derivatives related to this compound:

- Anticancer Studies : A study evaluated the anticancer properties of related diketone derivatives using the MTT assay on various cancer cell lines. The results indicated that compounds with a heteroaromatic ring demonstrated diverse anti-proliferative activities, with some achieving IC50 values as low as 1 µM against specific cancer types .

- Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level. For example, docking studies have suggested that certain derivatives bind effectively to target proteins involved in cancer progression, indicating their potential as lead compounds in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of 5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione exhibit selective cytotoxicity against various cancer cell lines. For instance, a study reported that certain analogues demonstrated IC50 values in the micromolar range against human glioblastoma and melanoma cells, indicating promising anticancer activity .

Antimicrobial Properties

Research indicates that compounds containing the bromopyridine moiety possess significant antibacterial and antifungal activities. The presence of the bromine atom is crucial for enhancing antimicrobial efficacy. In vitro studies have shown that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL .

Neuroprotective Effects

Recent investigations have suggested that derivatives of this compound may offer neuroprotective effects, potentially through mechanisms involving modulation of neurotransmitter systems. This application is particularly relevant for developing treatments for neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Researchers have explored various synthetic routes to optimize yield and purity while modifying substituents to enhance biological activity.

Table 1: Synthetic Routes for this compound

| Route | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Route A | Cyclohexanone, 5-bromopyridine | 85% | Utilizes acid catalysis |

| Route B | Acetic anhydride, base | 75% | Involves acetylation step |

| Route C | Direct bromination of pyridine derivative | 90% | Efficient halogenation |

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer potential of synthesized derivatives of this compound against several cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that specific modifications to the cyclohexane ring significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of brominated pyridine derivatives were screened against common bacterial strains. The findings revealed that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their non-brominated counterparts, highlighting the importance of structural features in drug design .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Substituent Effects on Reactivity and Binding

- Bromophenyl Analogs: Compound 5c (2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethyl cyclohexane-1,3-dione) features a 4-bromophenyl group. Its LC50 value against human breast adenocarcinoma cells is 10.3134 µg/ml, attributed to strong hydrophobic interactions and a binding affinity score of -10.2 kcal/mol with the 2ZOQ cancer protein . Compound 5d (2-(1-(2-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethyl cyclohexane-1,3-dione) has a 2-bromophenyl substituent, resulting in reduced yield (78% vs. 84% for 5c) and altered spectral data (e.g., IR peaks at 694.37 cm⁻¹ vs. 696.30 cm⁻¹ for 5c) .

- Heterocyclic Analogs: 5-(5-Bromothiophen-2-yl)cyclohexane-1,3-dione () replaces pyridine with thiophene. 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione () incorporates a pyrimidine ring, which introduces additional nitrogen atoms for hydrogen bonding. However, its molecular weight (190.20 g/mol) is lower than the bromopyridinyl derivative, likely reducing steric bulk .

Electronic and Spectral Properties

- The pyridine ring in 5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione introduces distinct IR and NMR signals. For example, C–Br stretching in bromopyridine derivatives typically appears near 600–700 cm⁻¹, similar to bromophenyl analogs . However, pyridine’s nitrogen generates additional peaks in the 1500–1600 cm⁻¹ range (C=N stretching) .

- 1H NMR shifts for pyridinyl protons (δ ~8.5–9.0 ppm) differ markedly from phenyl protons (δ ~7.0–7.5 ppm), aiding structural differentiation .

Anticancer Potential

- Compound 5c (4-bromophenyl derivative) demonstrates potent anticancer activity (LC50 = 10.3134 µg/ml) due to its optimized hydrophobic interactions with the 2ZOQ protein .

- This compound is hypothesized to exhibit enhanced activity owing to pyridine’s hydrogen-bonding capacity, though experimental data are pending.

Enzyme Inhibition

Vorbereitungsmethoden

Step 1: Formation of the Cyclohexane-1,3-dione Core

The foundational step involves synthesizing the cyclohexane-1,3-dione, a key scaffold, via well-established methods such as the acid-catalyzed cyclization of suitable precursors or the diketone synthesis from acetylation of cyclohexanone derivatives. This step is crucial for subsequent functionalization.

Step 2: Bromination of Pyridine Derivative

Modern Reagent Optimization

Recent advancements have focused on replacing hazardous reagents like cyanide derivatives with more benign alternatives:

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Traditional | Acid chlorides + cyanide reagents | Reflux, hazardous | Variable | Cyanide handling issues |

| Improved | Acid chlorides + DMAP | 50-70°C, 7-8 hours | Up to 72 | Safer, environmentally friendly |

Specific Synthesis Pathway for 5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione

Step-by-step Synthesis:

Preparation of Bromopyridine-2-carboxylic Acid Chloride:

Commercially available 5-bromopyridine-2-carboxylic acid is reacted with thionyl chloride in heptane solvent, catalyzed by DMF, at 65-70°C for 3 hours to yield the acid chloride intermediate.Formation of the Cyclohexane-1,3-dione Derivative:

The cyclohexane-1,3-dione is deprotonated using potassium carbonate in acetonitrile, forming the enolate. The acid chloride is then added dropwise, and the mixture is stirred at 25-30°C for 2-3 hours to form the enol ester.Rearrangement to Final Product:

The enol ester undergoes rearrangement facilitated by DMAP at 50-70°C for 7-8 hours, converting it into the target compound. This step involves nucleophilic attack and subsequent tautomerization, leading to the cyclohexane-1,3-dione with a 5-(5-bromopyridin-2-yl) substituent.

Research Data:

| Parameter | Data |

|---|---|

| Reaction temperature | 50-70°C |

| Reaction time | 7-8 hours |

| Yield | Up to 72% |

| Purification | Recrystallization from ethanol |

Summary of Research Findings

Recent literature emphasizes the importance of reagent choice, reaction conditions, and process safety:

- Reagent Replacement: Use of DMAP instead of cyanide reagents reduces toxicity.

- Reaction Conditions: Mild temperatures (50-70°C) and shorter reaction times improve efficiency.

- Yield Optimization: Proper stoichiometry and purification techniques lead to yields exceeding 70%.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(5-Bromopyridin-2-yl)cyclohexane-1,3-dione with high purity?

The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in analogous brominated pyridinyl-dione systems . Key steps include:

- Using 1,3-cyclohexanedione and brominated pyridine derivatives as starting materials.

- Optimizing reaction conditions (e.g., base catalysts like KOH/EtOH, 60–80°C).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C-NMR : Assign peaks for the cyclohexane-dione moiety (δ ~2.5–3.5 ppm for protons adjacent to carbonyl groups) and bromopyridinyl aromatic protons (δ ~7.5–8.5 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1745 cm⁻¹) and C–Br bonds (717 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M − H]− at m/z 501.0774) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Perform density functional theory (DFT) calculations at the B3LYP/6-31G level to model reaction pathways. For example:

- Analyze the electrophilic character of the bromine atom using natural bond orbital (NBO) charges .

- Calculate activation energies for SNAr (nucleophilic aromatic substitution) with amines or thiols.

- Compare computational results with experimental kinetic data to validate predictive accuracy .

Q. What strategies resolve contradictions in reaction yields when using this compound as a precursor?

- Variable Screening : Investigate solvent polarity (e.g., DMF vs. THF), temperature, and steric effects of substituents .

- Design of Experiments (DOE) : Use fractional factorial designs to identify critical factors (e.g., catalyst loading, reaction time) .

- Statistical Analysis : Apply ANOVA to isolate variables causing yield discrepancies, particularly in multi-step syntheses .

Q. How does X-ray crystallography aid in elucidating the structural conformation of this compound derivatives?

- Single-Crystal Analysis : Resolve bond angles (e.g., C–Br bond length ~1.89 Å) and torsional strain between the pyridine ring and cyclohexane-dione .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to explain packing efficiency and stability .

Q. What are the challenges in interpreting isotopic patterns of brominated derivatives in mass spectrometry, and how can they be mitigated?

- Challenge : Overlapping isotopic peaks for bromine (⁷⁹Br/⁸¹Br) and carbon (¹³C) can complicate molecular ion identification.

- Solution : Use high-resolution mass spectrometry (HRMS) with resolving power >30,000 to distinguish isotopic clusters. For example, a 2 Da separation between [M]⁺ and [M+2]⁺ confirms bromine presence .

Methodological Considerations

Q. How can researchers optimize solvent systems for recrystallizing this compound?

- Test binary solvent mixtures (e.g., ethanol/water, acetone/hexane) to balance solubility and polarity.

- Monitor crystal growth via polarized light microscopy to ensure monoclinic or triclinic habit formation .

Q. What role does temperature play in stabilizing the keto-enol tautomerism of cyclohexane-1,3-dione derivatives?

- At lower temperatures (<25°C), the keto form predominates due to reduced thermal energy for tautomerization.

- Confirm via variable-temperature NMR (e.g., disappearance of enolic proton signals at δ ~12 ppm upon cooling) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational frequencies in IR spectra?

Q. Why might NMR coupling constants differ between synthesized batches of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.